molecular formula C8H18F3O4PSi2 B1597076 Bis(trimethylsilyl)trifluoro-acetyl-phosphonate CAS No. 41898-99-1

Bis(trimethylsilyl)trifluoro-acetyl-phosphonate

Cat. No.: B1597076
CAS No.: 41898-99-1
M. Wt: 322.36 g/mol
InChI Key: KBMUNQUIGXCEHE-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)trifluoro-acetyl-phosphonate is an organophosphorus compound with the molecular formula C8H18F3O4PSi2. It is known for its unique structure, which includes both trimethylsilyloxy and trifluoroethanone groups. This compound is utilized in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of Bis(trimethylsilyl)trifluoro-acetyl-phosphonate typically involves the reaction of trifluoroacetyl chloride with tris(trimethylsilyl)phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CF3COCl+P(OSiMe3)3CF3C(O)P(OSiMe3)2+Me3SiCl\text{CF}_3\text{COCl} + \text{P(OSiMe}_3)_3 \rightarrow \text{CF}_3\text{C(O)P(OSiMe}_3)_2 + \text{Me}_3\text{SiCl} CF3​COCl+P(OSiMe3​)3​→CF3​C(O)P(OSiMe3​)2​+Me3​SiCl

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Bis(trimethylsilyl)trifluoro-acetyl-phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorus-containing products.

    Reduction: Reduction reactions can lead to the formation of simpler organophosphorus compounds.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(trimethylsilyl)trifluoro-acetyl-phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound can be utilized in biochemical studies to investigate the role of phosphorus in biological systems.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Bis(trimethylsilyl)trifluoro-acetyl-phosphonate exerts its effects involves its ability to act as a phosphorus donor in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biochemical studies, the compound may interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Bis(trimethylsilyl)trifluoro-acetyl-phosphonate can be compared with other organophosphorus compounds, such as:

    Trimethylsilylphosphite: A simpler compound with similar reactivity but lacking the trifluoroethanone group.

    Trifluoroacetyl chloride: A precursor in the synthesis of the compound, with different chemical properties and applications.

    Tris(trimethylsilyl)phosphite: Another related compound used in similar synthetic routes.

The uniqueness of this compound lies in its combination of trimethylsilyloxy and trifluoroethanone groups, which confer distinct reactivity and applications.

Properties

CAS No.

41898-99-1

Molecular Formula

C8H18F3O4PSi2

Molecular Weight

322.36 g/mol

IUPAC Name

1-bis(trimethylsilyloxy)phosphoryl-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H18F3O4PSi2/c1-17(2,3)14-16(13,15-18(4,5)6)7(12)8(9,10)11/h1-6H3

InChI Key

KBMUNQUIGXCEHE-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OP(=O)(C(=O)C(F)(F)F)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OP(=O)(C(=O)C(F)(F)F)O[Si](C)(C)C

Origin of Product

United States

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